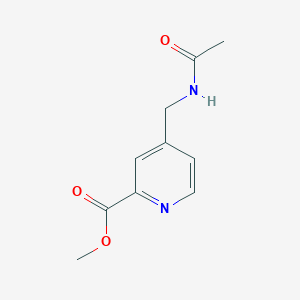

Methyl 4-(acetamidomethyl)pyridine-2-carboxylate

Description

Methyl 4-(acetamidomethyl)pyridine-2-carboxylate is a pyridine derivative featuring an acetamidomethyl substituent at the 4-position and a methyl ester group at the 2-position. Pyridine carboxylates are widely studied for their roles in medicinal chemistry, agrochemicals, and materials science due to their tunable electronic and steric profiles .

Properties

Molecular Formula |

C10H12N2O3 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

methyl 4-(acetamidomethyl)pyridine-2-carboxylate |

InChI |

InChI=1S/C10H12N2O3/c1-7(13)12-6-8-3-4-11-9(5-8)10(14)15-2/h3-5H,6H2,1-2H3,(H,12,13) |

InChI Key |

GHZBANKKMMMASL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCC1=CC(=NC=C1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(acetamidomethyl)pyridine-2-carboxylate typically involves the reaction of 4-(acetamidomethyl)pyridine-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and acetamido functional groups undergo hydrolysis under specific conditions:

Ester Hydrolysis

-

Basic Conditions : Treatment with aqueous NaOH (1–2 M) at 60–80°C cleaves the methyl ester to yield 4-(acetamidomethyl)pyridine-2-carboxylic acid .

-

Acidic Conditions : Prolonged reflux in HCl (6 M) partially hydrolyzes the ester while risking acetamido group degradation .

Acetamido Hydrolysis

-

Strong Acid/Base : Concentrated H2SO4 or NaOH (5 M) at 100°C cleaves the acetamido group to form 4-(aminomethyl)pyridine-2-carboxylic acid methyl ester, though side reactions like ester hydrolysis may occur .

Nucleophilic Substitution at the Ester Group

The methyl ester participates in transesterification and aminolysis:

Cyclization and Ring-Forming Reactions

The acetamidomethyl group facilitates intramolecular cyclization:

Iodine-Mediated Cyclization

Palladium-Catalyzed Cross-Coupling

Halogenation and Electrophilic Substitution

The pyridine ring undergoes directed electrophilic substitution:

Decarboxylative Functionalization

Under oxidative conditions, the ester undergoes decarboxylation:

Scientific Research Applications

Methyl 4-(acetamidomethyl)pyridine-2-carboxylate is used in a wide range of scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme interactions and metabolic pathways.

Medicine: This compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Methyl 4-(acetamidomethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes and modulate metabolic pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical properties of Methyl 4-(acetamidomethyl)pyridine-2-carboxylate with structurally related compounds:

Notes:

- *Estimated logP for the acetamidomethyl derivative is higher than the hydroxymethyl analog due to the hydrophobic acetamido group but lower than the chloromethyl compound.

- **PSA (Polar Surface Area) is calculated based on contributions from the ester (26.3 Ų) and acetamido (40.5 Ų) groups.

- †Values for chloromethyl derivative estimated using computational tools (Cl contributes +0.7 to logP).

- ‡Data for positional isomer N-(6-Methyl-2-pyridyl)acetamide highlights the impact of substituent position on properties.

Key Observations:

Reactivity Trends:

- The chloromethyl group () undergoes nucleophilic substitution, while the acetamidomethyl group is more stable, favoring applications requiring metabolic resistance (e.g., prodrug design).

- The hydroxymethyl analog () can be oxidized to carboxylic acids or esterified, highlighting its versatility in derivatization .

Biological Activity

Methyl 4-(acetamidomethyl)pyridine-2-carboxylate is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an acetamido group, which may enhance its interactions with biological targets, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes a pyridine ring substituted with an acetamidomethyl group and a carboxylate ester, which contributes to its unique chemical properties.

Biological Activity Overview

Research has indicated that derivatives of pyridine-2-carboxylic acids, including this compound, exhibit significant biological activities, particularly:

- Antimicrobial Activity : Studies suggest that these compounds have notable efficacy against both Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents.

- Anticancer Potential : Preliminary investigations have indicated possible interactions with DNA, which may lead to applications in cancer therapy. The compound's ability to bind to specific enzymes or receptors involved in microbial resistance mechanisms is also under exploration.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound and its derivatives has been a focal point of research. Variations in substituents on the pyridine ring can significantly influence biological activity. For instance, the introduction of different functional groups can enhance or diminish the compound's efficacy against microbial strains .

Case Studies and Research Findings

- Antimicrobial Studies : In a study assessing various pyridine derivatives, this compound demonstrated an IC50 value indicating potent activity against specific bacterial strains. The compound was compared with other derivatives, showing superior activity due to its unique acetamido substitution.

- Cancer Research : A recent investigation into the anticancer properties of similar compounds revealed that those with acetamido groups exhibited increased cytotoxicity in vitro against cancer cell lines. This suggests that this compound could be further developed as a chemotherapeutic agent .

- Pharmacokinetics : The pharmacokinetic profile of related compounds indicates rapid metabolism and high protein binding, which could affect the therapeutic efficacy of this compound. Understanding these parameters is crucial for optimizing its development for clinical applications .

Comparative Analysis of Related Compounds

The following table summarizes the characteristics and biological activities of related pyridine derivatives:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Methyl 4-(aminomethyl)pyridine-2-carboxylate | C₉H₁₁N₃O₂ | Antimicrobial and anticancer properties |

| Methyl 5-amino-4-methylpyridine-2-carboxylate | C₉H₁₁N₃O₂ | Moderate antimicrobial activity |

| This compound | C₉H₁₁N₃O₂ | Significant antimicrobial and anticancer potential |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.